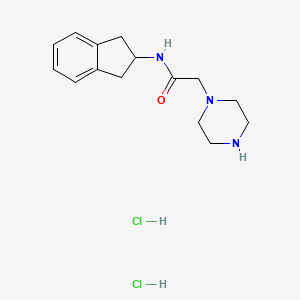
N-(2,3-Dihydro-1H-inden-2-yl)-2-piperazin-1-ylacetamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dihydro-1H-inden-2-yl)-2-piperazin-1-ylacetamide dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of an indane moiety fused with a piperazine ring, which is further connected to an acetamide group. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1H-inden-2-yl)-2-piperazin-1-ylacetamide dihydrochloride typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indane precursor.
Attachment of the Acetamide Group: The final step involves the acylation of the piperazine-indane intermediate with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts can be employed to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-Dihydro-1H-inden-2-yl)-2-piperazin-1-ylacetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The indane moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Formation of indanone or indanoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,3-Dihydro-1H-inden-2-yl)-2-piperazin-1-ylacetamide dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,3-Dihydro-1H-inden-2-yl)-2-piperazin-1-ylacetamide dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The indane and piperazine moieties may contribute to binding affinity and selectivity towards these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,3-Dihydro-1H-inden-2-yl)-2-piperazin-1-ylacetamide
- 2,3-Dihydro-1H-inden-2-yl (methyl)amine hydrochloride
- 2,3-Dihydro-1H-inden-5-ylhydrazine hydrochloride
Uniqueness
N-(2,3-Dihydro-1H-inden-2-yl)-2-piperazin-1-ylacetamide dihydrochloride is unique due to its specific combination of the indane and piperazine structures, which may confer distinct pharmacological properties compared to other similar compounds. This uniqueness can be attributed to the specific spatial arrangement and electronic properties of the functional groups within the molecule.
Eigenschaften
CAS-Nummer |
1257854-86-6 |
|---|---|
Molekularformel |
C15H22ClN3O |
Molekulargewicht |
295.81 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-piperazin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c19-15(11-18-7-5-16-6-8-18)17-14-9-12-3-1-2-4-13(12)10-14;/h1-4,14,16H,5-11H2,(H,17,19);1H |
InChI-Schlüssel |
FPJJVAOCFPLOAB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC(=O)NC2CC3=CC=CC=C3C2.Cl.Cl |
Kanonische SMILES |
C1CN(CCN1)CC(=O)NC2CC3=CC=CC=C3C2.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















